1-Dimethylamino-2-pentyne chemical properties
1-Dimethylamino-2-pentyne chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Dimethylamino-2-pentyne
Introduction
1-Dimethylamino-2-pentyne (CAS No. 7383-77-9) is a propargylamine derivative, a class of organic compounds characterized by a tertiary amine attached to a propargylic moiety.[1][2] Its unique bifunctional nature, containing both a nucleophilic tertiary amine and an internal alkyne, makes it a valuable and versatile building block in synthetic organic chemistry.[1][3] For researchers in drug discovery and materials science, compounds like 1-Dimethylamino-2-pentyne offer a synthetically tractable scaffold for the introduction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, synthesized from available data and established principles of organic chemistry.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of 1-Dimethylamino-2-pentyne are critical for its use in experimental design, influencing solvent choice, reaction temperature, and purification methods. The data, compiled from various chemical databases, are summarized below.
Data Presentation: Physicochemical Properties of 1-Dimethylamino-2-pentyne
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃N | [4] |
| Molecular Weight | 111.19 g/mol | [4] |
| CAS Number | 7383-77-9 | [4] |
| Boiling Point | 134.2 °C (at 760 mmHg) | [4][5] |
| Density | 0.812 - 0.825 g/cm³ | [4][5] |
| Refractive Index (n₂₀/D) | 1.4355 - 1.436 | [4][5] |
| Flash Point | 26.8 °C | [4][5] |
| Vapor Pressure | 8.19 mmHg (at 25 °C) | [4] |
| Predicted pKa | 7.26 ± 0.28 | [4] |
| Predicted XLogP3 | 1.3 | [4][6] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
Section 2: Synthesis and Mechanistic Pathway
While specific, peer-reviewed synthetic procedures for 1-Dimethylamino-2-pentyne are not widely published, its structure lends itself to established methodologies for propargylamine synthesis.[1][2] A highly reliable and efficient approach involves the alkynylation of an N,N-dimethyliminium salt. The following protocol is a representative, field-proven workflow for this class of transformation.
Experimental Protocol: Synthesis via Alkynylation of Eschenmoser's Salt Analogue
This procedure involves the deprotonation of a terminal alkyne (1-pentyne) to form a potent nucleophile, which then attacks a suitable dimethylaminomethyl electrophile.
Causality and Experimental Choices:
-
n-Butyllithium (n-BuLi): A strong, non-nucleophilic base is required to fully deprotonate the terminal alkyne (pKa ≈ 25) to generate the lithium acetylide.
-
Anhydrous THF: Tetrahydrofuran is an ideal aprotic solvent that effectively solvates the lithium cation and remains stable at the required low temperatures. The reaction must be anhydrous to prevent quenching of the highly basic n-BuLi and the acetylide anion.
-
Low Temperature (-78 °C): The initial deprotonation and subsequent alkylation are performed at low temperatures to prevent side reactions, such as the isomerization of the alkyne or reaction of n-BuLi with the solvent.
-
Eschenmoser's Salt (or analogue): Dimethylmethyleneammonium iodide serves as a highly reactive and stable source of the CH₂=N⁺(CH₃)₂ electrophile, ensuring efficient C-C bond formation.
-
Aqueous Workup: The reaction is quenched with aqueous ammonium chloride to neutralize any remaining organolithium species and protonate the product amine, facilitating its separation from non-polar byproducts. A subsequent basic wash deprotonates the amine, allowing for extraction into an organic solvent.
Step-by-Step Methodology:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
-
Initial Reagents: The flask is charged with anhydrous tetrahydrofuran (THF) and 1-pentyne under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of lithium pentynilide.
-
Alkylation: A solution of dimethylmethyleneammonium iodide (Eschenmoser's salt) in anhydrous THF is added dropwise to the cold acetylide solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 1-Dimethylamino-2-pentyne as a clear liquid.
Visualization: Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Dimethylamino-2-pentyne.
Section 3: Spectroscopic Characterization
Disclaimer: As of the date of this guide, experimental spectroscopic data for 1-Dimethylamino-2-pentyne are not widely available in public repositories. The following information is based on established principles and data from structurally similar compounds to provide a reliable prediction of the expected spectral characteristics.
¹H NMR Spectroscopy (Predicted)
-
CH₃-CH₂-C≡C-: A triplet integrating to 3 protons is expected around δ 1.0-1.2 ppm .
-
CH₃-CH₂-C≡C-: A quartet integrating to 2 protons, coupled to the adjacent methyl group, is predicted around δ 2.1-2.3 ppm .
-
-C≡C-CH₂-N(CH₃)₂: A singlet integrating to 2 protons is expected around δ 3.1-3.3 ppm . The propargylic position deshields these protons.
-
-N(CH₃)₂: A singlet integrating to 6 protons is predicted around δ 2.2-2.4 ppm .
¹³C NMR Spectroscopy (Predicted)
-
CH₃-CH₂-C≡C-: ~13-15 ppm
-
CH₃-CH₂-C≡C-: ~12-14 ppm
-
-C≡C-CH₂-N(CH₃)₂: ~48-52 ppm
-
-N(CH₃)₂: ~43-45 ppm (two equivalent carbons)
-
CH₃-CH₂-C≡C-: ~75-85 ppm (alkynyl carbon)
-
-C≡C-CH₂-N(CH₃)₂: ~80-90 ppm (alkynyl carbon)
Infrared (IR) Spectroscopy
The IR spectrum is expected to show key functional group absorptions:
-
2960-2850 cm⁻¹: Strong, multiple bands corresponding to C(sp³)-H stretching vibrations of the ethyl, methylene, and methyl groups.
-
2260-2200 cm⁻¹: A weak absorption band for the internal C≡C stretching vibration. The low intensity is due to the relatively symmetric substitution of the alkyne, resulting in a small change in dipole moment during the vibration. For comparison, the related compound 1-Diethylamino-2-pentyne shows a clear band in this region.[7]
-
1250-1020 cm⁻¹: A moderate to strong band associated with C-N stretching of the tertiary amine.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at m/z = 111.10 .
-
Major Fragmentation Pathway: The most significant fragmentation is expected to be the alpha-cleavage adjacent to the nitrogen atom. This would result in the loss of an ethyl radical to form a highly stable, resonance-delocalized iminium cation at m/z = 82.07 , which would likely be the base peak.
-
[CH₃CH₂C≡CCH₂N(CH₃)₂]⁺˙ → [C≡CCH₂N(CH₃)₂]⁺ + ·CH₂CH₃
-
Section 4: Chemical Reactivity and Potential Transformations
The reactivity of 1-Dimethylamino-2-pentyne is governed by its two primary functional groups: the tertiary amine and the internal alkyne. This dual reactivity allows it to serve as a versatile intermediate in complex syntheses.[1][3]
-
Tertiary Amine Reactivity: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character.
-
Basicity: It will readily react with acids to form ammonium salts. This property is useful for purification, as the salt can be extracted into an aqueous layer.
-
Nucleophilicity: The amine can act as a nucleophile, for example, in quaternization reactions with alkyl halides.
-
-
Alkyne Reactivity: The internal alkyne is a region of high electron density and can undergo a variety of addition and metal-catalyzed reactions.
-
Electrophilic Addition: Reactions with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) can proceed, though regioselectivity may be an issue without directing groups.
-
Reduction: The alkyne can be fully reduced to the corresponding alkane (1-Dimethylamino-pentane) using catalytic hydrogenation (e.g., H₂/Pd-C). Stereoselective reduction to the (Z)-alkene can be achieved using Lindlar's catalyst, while dissolving metal reduction (e.g., Na/NH₃) would yield the (E)-alkene.
-
Cycloadditions: The alkyne can participate as a dienophile or dipolarophile in cycloaddition reactions to form various heterocyclic structures.
-
Metal-Catalyzed Reactions: Propargylamines are excellent substrates for transition-metal-catalyzed reactions, including cycloisomerization, coupling, and addition reactions, to generate complex nitrogen-containing heterocycles like pyrroles and pyridines.[2][3][8]
-
Visualization: Reactivity Map
Caption: Dual reactivity sites of 1-Dimethylamino-2-pentyne.
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 1-Dimethylamino-2-pentyne is not universally available, data from closely related propargylamines and its known physical properties (e.g., low flash point) dictate stringent handling protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. Work should be conducted in a well-ventilated chemical fume hood.
-
Fire Safety: The compound is flammable with a flash point of 26.8 °C.[4][5] Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment. Ensure all equipment is properly grounded to prevent static discharge.
-
Corrosivity and Toxicity: Amines can be corrosive and cause severe skin burns and eye damage. Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. Do not inhale vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination. The container should be kept in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials such as strong acids and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable and corrosive organic chemicals.
Section 6: Potential Applications in Research and Development
The unique structural motifs within 1-Dimethylamino-2-pentyne make it an attractive starting point for various research applications, particularly in medicinal chemistry and materials science.
-
Scaffold for Bioactive Molecules: Propargylamines are key pharmacophores in several clinically used drugs, including inhibitors of monoamine oxidase for treating neurodegenerative diseases.[9] The 1-dimethylamino-2-pentyne core could be elaborated through reactions at the alkyne to generate libraries of novel compounds for screening against various biological targets.
-
Synthesis of Nitrogen Heterocycles: The compound is an ideal precursor for constructing complex, nitrogen-containing heterocyclic systems through metal-catalyzed cycloisomerization or cycloaddition reactions.[3][8] These heterocycles are prevalent in pharmaceuticals, agrochemicals, and functional materials.
-
Click Chemistry and Bioconjugation: While internal alkynes are less reactive than terminal alkynes in standard copper-catalyzed "click" chemistry, they can participate in strain-promoted alkyne-azide cycloadditions (SPAAC) if incorporated into a strained ring system, or in other bioorthogonal reactions, offering a handle for linking to biomolecules or surfaces.
Future research could focus on developing stereoselective transformations of the alkyne, exploring its utility in multicomponent reactions, and investigating the biological activity of its derivatives.
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